molecular formula C8H6N4 B13575722 5-Azido-2-methylbenzonitrile

5-Azido-2-methylbenzonitrile

Katalognummer: B13575722
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: JNERPLFWWSDDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azido-2-methylbenzonitrile is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-bromo-2-methylbenzonitrile, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azido-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes in the presence of copper catalysts (CuSO₄, sodium ascorbate).

Major Products Formed

    Reduction: 5-Amino-2-methylbenzonitrile.

    Cycloaddition: 1,2,3-Triazoles.

Wissenschaftliche Forschungsanwendungen

5-Azido-2-methylbenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Azido-2-methylbenzonitrile primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various substitution and addition reactions. In biological systems, azides can act as precursors to amines, which can then interact with biological targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of an azido group.

    5-Iodo-2-methylbenzonitrile: Contains an iodine atom instead of an azido group.

    5-Hydroxy-2-methylbenzonitrile: Features a hydroxyl group in place of the azido group.

Uniqueness

5-Azido-2-methylbenzonitrile is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. The azido group can be easily converted to other functional groups, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

5-azido-2-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-3-8(11-12-10)4-7(6)5-9/h2-4H,1H3

InChI-Schlüssel

JNERPLFWWSDDIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.